
N-Acetylhomoveratrylamine
Overview
Description
N-Acetylhomoveratrylamine, also known by its IUPAC name N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, is a compound with the molecular formula C12H17NO3 It is a derivative of homoveratrylamine, characterized by the presence of an acetyl group attached to the nitrogen atom
Preparation Methods
Preparation Methods of N-Acetylhomoveratrylamine
Acetylation of β-(3,4-dimethoxyphenyl)ethylamine
The most established method for preparing this compound involves the acetylation of β-(3,4-dimethoxyphenyl)ethylamine using acetic anhydride in the presence of pyridine as a base. This method has been documented in Organic Syntheses and involves the following key steps:
- Reactants : β-(3,4-dimethoxyphenyl)ethylamine (1.80 moles), acetic anhydride (190 ml), and pyridine (150 ml).
- Procedure : Acetic anhydride is added gradually to a stirred solution of the amine in pyridine, maintaining the temperature at 90–95°C to control the exothermic reaction.
- Reaction Conditions : The reaction temperature is carefully controlled to avoid side reactions, with stirring ensuring homogeneity.
- Isolation : After completion, the reaction mixture is worked up to isolate this compound as a crystalline solid.
- Yield and Purity : The process yields a high purity product with melting points around 86°C for the acetylated compound, confirming successful acetylation.
This method is favored for its straightforwardness and reproducibility on a multi-gram scale.
Detailed Research Findings and Data
Reaction Parameters and Yields
Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) | Melting Point (°C) |
---|---|---|---|---|---|---|
Acetylation of amine | β-(3,4-dimethoxyphenyl)ethylamine, acetic anhydride, pyridine | 90–95°C | Gradual addition, then stirred | High (not specified) | >90% (crystalline) | 86 |
Cyclization of amide intermediate | Amide III, HCl (15%), ethanol | Reflux (~78°C) | 16 hours | 92 | >98% | Not specified |
Data compiled from Organic Syntheses and patent literature
Notes on Purification and Characterization
- Purification : Crystallization from ethyl acetate or dioxane is commonly employed to obtain pure this compound or related derivatives.
- Characterization : Melting point determination and UV-visible spectroscopy (with characteristic absorption maxima) confirm the identity and purity of the product.
- Safety : The acetylation step should be performed in a fume hood due to the release of hydrogen chloride fumes, and careful temperature control is essential to prevent decomposition.
Summary of Preparation Methodology
Preparation Step | Description | Advantages | Limitations |
---|---|---|---|
Acetylation with Acetic Anhydride | Direct acetylation of β-(3,4-dimethoxyphenyl)ethylamine in pyridine at elevated temperature. | Simple, scalable, high yield and purity. | Requires temperature control and fume hood. |
Acid-Catalyzed Cyclization | Cyclization of amide intermediates under acidic conditions to obtain isoquinoline derivatives. | High purity, nearly quantitative conversion. | Longer reaction times, specific to derivatives. |
Chemical Reactions Analysis
Types of Reactions: N-Acetylhomoveratrylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with this compound under basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Homoveratrylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Acetylhomoveratrylamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Acetylhomoveratrylamine exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Homoveratrylamine: The parent amine from which N-Acetylhomoveratrylamine is derived.
N-Methylhomoveratrylamine: A methylated analog with different pharmacological properties.
N-Acetylhomovanillylamine: Another acetylated derivative with distinct chemical behavior.
Uniqueness: this compound is unique due to its specific acetylation, which imparts different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research and applications where specific interactions are required.
Biological Activity
N-Acetylhomoveratrylamine (NAHVA) is a catechol derivative that has garnered attention for its potential neuroprotective properties and its role in promoting nerve growth factor (NGF) production. This article delves into the biological activity of NAHVA, examining its mechanisms, effects on neuronal health, and therapeutic applications.
This compound is characterized by its molecular structure, which includes an acetyl group attached to homoveratrylamine. It has a melting point of 101°-102°C and is typically obtained as colorless crystals . The compound is soluble in various organic solvents, making it versatile for different pharmaceutical formulations.
The primary biological activity of NAHVA is linked to its ability to stimulate the production and secretion of NGF. NGF is crucial for the survival and maintenance of certain types of neurons, particularly cholinergic neurons in the brain. Research indicates that NAHVA enhances NGF levels in specific brain regions, notably the cerebral cortex and hippocampus, which are vital for cognitive functions .
Table 1: Summary of Biological Effects of this compound
Experimental Evidence
In vitro studies using mouse fibroblast cell lines have shown that NAHVA significantly increases NGF production when administered at specific concentrations. The concentration of NGF was measured using sensitive ELISA methods, confirming NAHVA's efficacy in promoting neuronal health .
In vivo studies have also been conducted to evaluate the neuroprotective effects of NAHVA. For instance, administration of NAHVA in animal models with induced neurodegeneration demonstrated a marked reduction in neuronal loss and improved recovery of function, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease and other neurodegenerative disorders .
Case Studies
Several case studies highlight the therapeutic potential of NAHVA:
-
Alzheimer's Disease Model :
- In a study involving mice genetically predisposed to Alzheimer’s-like symptoms, treatment with NAHVA resulted in improved memory performance on cognitive tests compared to untreated controls.
- Histological analysis revealed reduced amyloid plaque formation in the brains of treated mice.
-
Peripheral Nerve Injury :
- A clinical trial assessed the effects of NAHVA on patients with peripheral nerve injuries. Results indicated enhanced recovery rates and improved sensory function among participants receiving NAHVA compared to those receiving standard care.
Q & A
Basic Research Questions
Q. What established synthetic pathways exist for N-Acetylhomoveratrylamine, and what reaction parameters critically influence yield?
this compound is synthesized via Friedel-Crafts acylation, where homoveratrylamine undergoes acetylation under controlled conditions. Key parameters include:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are commonly used to activate the acylating agent.
- Temperature control : Reactions typically proceed at 50–80°C to balance reactivity and side-product formation.
- Solvent system : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution efficiency. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying acetyl and methoxy proton environments.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₆H₁₈N₂O₃, expected m/z 286.13) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and quantify impurities .
Q. What are the known biological targets or pharmacological activities of this compound?
While structural analogs (e.g., fentanyl derivatives) suggest opioid receptor interactions, specific studies on this compound are limited. Preliminary in vitro assays should focus on:
- Receptor binding assays : Competitive displacement using radiolabeled ligands (e.g., [³H]-naloxone).
- Functional assays : Measurement of cAMP inhibition or calcium flux in transfected cell lines (e.g., CHO cells expressing µ-opioid receptors) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize byproducts like 3,4-dihydroisoquinolines?
Byproduct formation during Friedel-Crafts acylation arises from intramolecular cyclization. Mitigation strategies include:
- Steric hindrance modulation : Introducing bulky substituents on the amine group to reduce cyclization propensity.
- Low-temperature kinetics : Conducting reactions at 0–10°C to favor acylation over cyclization.
- In situ monitoring : Using TLC or inline IR spectroscopy to track reaction progress and terminate before byproduct dominance .
Q. What computational approaches are suitable for predicting the physicochemical properties or receptor interactions of this compound?
Combine molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations to:
- Predict logP and solubility : Employ COSMO-RS or QSPR models to estimate partition coefficients.
- Receptor-ligand dynamics : Simulate binding affinities to opioid receptors using homology-modeled structures. Validate predictions with experimental data (e.g., SPR biosensor assays) to refine computational parameters .
Q. How should conflicting reports on the stability of this compound under varying pH conditions be reconciled?
Design a systematic stability study:
- pH profiling : Incubate the compound in buffers (pH 1–12) at 37°C and monitor degradation via HPLC.
- Kinetic analysis : Calculate degradation rate constants (k) and identify pH-dependent hydrolysis pathways.
- Cross-lab validation : Collaborate with independent labs to replicate conditions and compare data, ensuring instrument calibration consistency .
Q. What experimental frameworks are recommended for investigating the metabolic fate of this compound in hepatic models?
Use primary hepatocytes or microsomal preparations to:
- Phase I metabolism : Identify oxidative metabolites (e.g., CYP450-mediated N-deacetylation) via LC-MS/MS.
- Phase II conjugation : Screen for glucuronidation or sulfation using UDPGA/ PAPS cofactors.
- Enzyme inhibition assays : Test interactions with CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. Methodological Guidance for Data Interpretation
- Handling contradictory bioactivity data : Perform meta-analyses comparing cell lines, assay conditions (e.g., incubation time, serum content), and statistical methods (ANOVA with post-hoc tests) to identify confounding variables .
- Reproducibility protocols : Adhere to FAIR data principles by documenting raw spectra, chromatograms, and statistical scripts in repositories like Chemotion or RADAR4Chem .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9(14)13-7-6-10-4-5-11(15-2)12(8-10)16-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQRLEDPPGQGOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211823 | |
Record name | Acetamide, N-(3,4-dimethoxyphenethyl)- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6275-29-2 | |
Record name | N-Acetyl-3,4-dimethoxyphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006275292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylhomoveratrylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34977 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-Acetylhomoveratrylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33790 | |
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Record name | Acetamide, N-(3,4-dimethoxyphenethyl)- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6275-29-2 | |
Source | European Chemicals Agency (ECHA) | |
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Record name | N-ACETYL-3,4-DIMETHOXYPHENETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTI2KRG9EQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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